REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].I[CH3:15]>CN(C=O)C>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH3:15])=[C:4]([Cl:11])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the resulting yellow solution stirred for 1 hr 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated before addition of water for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Type
|
ADDITION
|
Details
|
as a mixture of N-7 and N-9 alkylation products
|
Type
|
WAIT
|
Details
|
The residual liquor was left overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
more crystals were collected the next day
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |